5-Bromo-2-methylthiophene-3-carboxylic acid
Overview
Description
5-Bromo-2-methylthiophene-3-carboxylic acid is a chemical compound with the empirical formula C6H5BrO2S . It has a molecular weight of 221.07 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=C(C(O)=O)SC(Br)=C1
. The InChI representation is 1S/C6H5BrO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9)
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.07 g/mol , a XLogP3-AA value of 2.9 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 3 , a rotatable bond count of 1 , an exact mass of 219.91936 g/mol , a monoisotopic mass of 219.91936 g/mol , a topological polar surface area of 65.5 Ų , a heavy atom count of 10 , and a complexity of 151 .Scientific Research Applications
Synthesis and Chemical Reactions
Chemical Synthesis : 5-Bromo-2-methylthiophene-3-carboxylic acid has been utilized in various synthetic routes. For instance, it's involved in the synthesis of bromomethylpyrromethenes and methoxymethylpyrromethenes, which have applications in organic chemistry and material science (Rowold & MacDonald, 1978).
Organic Electronics : In the field of organic electronics, derivatives of this compound have been used for the preparation of functional organic electronic materials, such as 2-aryl-4-bromo-5-methylthiophenes (Vamvounis & Gendron, 2013).
Catalysis : In catalysis, the compound has been used in palladium-catalysed direct arylation of heteroaromatics, which is crucial for forming biheteroaryls in high yields. This is essential for synthesizing various heteroaromatic compounds (Fu et al., 2012).
Material Science and Polymer Chemistry
Polymer Synthesis : In polymer chemistry, derivatives of this compound have been used in the synthesis of functionalized polyterthiophenes. This has implications in the development of conductive polymers and electrochromic materials (Lee, Shim, & Shin, 2002).
Organic Synthesis and Functionalization : Various functionalization reactions involving this compound have been reported, which are significant for the synthesis of complex organic molecules and intermediates used in material science and pharmaceuticals (Kogami & Watanabe, 2011).
Analytical Chemistry
- Analytical Method Development : The compound has been utilized in the development of analytical methods, such as gas chromatography-mass spectrometry, for the analysis of carboxylic acid metabolites in biological samples. This has applications in pharmacokinetics and drug metabolism studies (Lagorce et al., 1998).
Properties
IUPAC Name |
5-bromo-2-methylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-4(6(8)9)2-5(7)10-3/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEYXOWAHAJXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344027-40-2 | |
Record name | 5-bromo-2-methylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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